1H and 13C NMR spectroscopy data for lithium indoline-1-carboxylate
1H and 13C NMR spectroscopy data for lithium indoline-1-carboxylate
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of Lithium Indoline-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds. For novel or less-documented species such as lithium indoline-1-carboxylate, NMR provides critical insights into the electronic and structural environment of each atom. This guide offers a detailed analysis of the expected 1H and 13C NMR spectral data for lithium indoline-1-carboxylate. Due to the absence of a complete, publicly available experimental spectrum for this specific salt, this document synthesizes data from the parent indoline molecule, established principles of substituent effects, and general knowledge of organolithium compounds to provide a robust, predictive framework. Furthermore, a comprehensive experimental protocol for the acquisition and validation of this data is presented, ensuring researchers can confidently generate and interpret their own results.
Introduction: The Structural Significance of Lithium Indoline-1-carboxylate
Lithium indoline-1-carboxylate is a compound of interest due to its potential as a synthetic intermediate. The indoline core is a common motif in pharmaceuticals and biologically active molecules, and the N-carboxylate functionality serves as both a protecting group and a handle for further chemical transformations. The lithium salt form suggests its utility in reactions where nucleophilicity or specific solubility is required.
Accurate structural characterization is the bedrock of its application. NMR spectroscopy stands as the premier method for this characterization, offering unambiguous information on the carbon skeleton, proton environments, and the electronic influence of the N-lithium carboxylate group on the heterocyclic ring system.
Predicted NMR Spectral Data
The following spectral predictions are derived by analyzing the known spectrum of the parent compound, indoline[1], and applying established principles of substituent chemical shifts (SCS) for N-acylation and carboxylation. The N-carboxylate group is electron-withdrawing, which is expected to deshield adjacent nuclei (increase their chemical shift).
Molecular Structure and Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering for the indoline ring is used.
Caption: Molecular structure of lithium indoline-1-carboxylate with IUPAC numbering.
Predicted 1H NMR Data
The analysis begins with the published data for indoline in CDCl3: H2 (~3.5 ppm, t), H3 (~3.0 ppm, t), and H4-H7 (6.6-7.1 ppm, m)[1]. The introduction of the N-carboxylate group will induce significant downfield shifts, particularly for the protons on C2 and C7, which are alpha to the nitrogen atom.
Table 1: Predicted 1H NMR Chemical Shifts for Lithium Indoline-1-carboxylate (Solvent: DMSO-d6, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Shift |
| H2 | 4.0 - 4.2 | Triplet (t) | 8.0 - 9.0 | Significant deshielding due to adjacent electron-withdrawing N-carboxylate group. |
| H3 | 3.1 - 3.3 | Triplet (t) | 8.0 - 9.0 | Moderate deshielding, beta to the N-carboxylate group. |
| H7 | 7.8 - 8.0 | Doublet (d) | 7.5 - 8.5 | Strong deshielding due to proximity to the anisotropic field of the carboxylate and direct electronic withdrawal through the nitrogen. |
| H4 | 7.0 - 7.2 | Doublet (d) | 7.0 - 8.0 | Minor shift compared to parent indoline; least affected by the N1-substituent. |
| H5 | 7.1 - 7.3 | Triplet (t) | 7.0 - 8.0 | Minor shift, experiences influence from both H4 and H6. |
| H6 | 7.2 - 7.4 | Triplet (t) | 7.0 - 8.0 | Minor shift, experiences influence from both H5 and H7. |
Predicted 13C NMR Data
The electron-withdrawing nature of the N-carboxylate group will have a pronounced effect on the carbon chemical shifts, especially C2 and C7a. The carboxylate carbon itself will appear at the far downfield end of the spectrum. The chemical shifts of aromatic carbons in indoline derivatives typically range from 110-155 ppm.[2][3]
Table 2: Predicted 13C NMR Chemical Shifts for Lithium Indoline-1-carboxylate (Solvent: DMSO-d6, Reference: TMS at 0.00 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C=O (Carboxylate) | 165 - 175 | Typical range for carboxylate carbons.[4] |
| C7a | 150 - 155 | Significantly deshielded due to direct attachment to the acylated nitrogen. |
| C3a | 130 - 135 | Moderately deshielded by proximity to the substituted nitrogen. |
| C5 | 127 - 130 | Aromatic carbon, relatively standard chemical shift. |
| C6 | 124 - 127 | Aromatic carbon, relatively standard chemical shift. |
| C4 | 122 - 125 | Aromatic carbon, relatively standard chemical shift. |
| C7 | 115 - 120 | Aromatic carbon, may be slightly shielded or deshielded depending on resonance effects. |
| C2 | 50 - 55 | Deshielded due to alpha position to the acylated nitrogen. |
| C3 | 28 - 33 | Aliphatic carbon, less affected than C2 but still influenced by the heterocyclic system. |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, the following protocol outlines the necessary steps for sample preparation and NMR analysis. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
Sample Preparation
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Drying: Ensure the lithium indoline-1-carboxylate sample is rigorously dried under high vacuum for several hours to remove any residual water or solvents. Protic impurities can cause significant broadening of NMR signals.
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Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d6). DMSO is an excellent choice for lithium salts due to its high polarity, which aids in dissolution.
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Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d6.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
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Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
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Tuning and Matching: Tune and match the NMR probe for both 1H and 13C frequencies to maximize signal-to-noise.
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Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
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1H NMR Acquisition:
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Experiment: Standard single-pulse experiment.
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Spectral Width: ~16 ppm (centered around 6 ppm).
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Pulse Angle: 30-45 degrees.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans: 16-64, depending on concentration.
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13C NMR Acquisition:
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Experiment: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral Width: ~220 ppm (centered around 100 ppm).
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Pulse Angle: 30 degrees.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise, as the carboxylate carbon can be slow to relax.
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2D NMR (for Unambiguous Assignment):
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COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks, particularly within the aromatic and aliphatic spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons like C3a, C7a, and the carboxylate carbon.
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Visualization of Experimental Workflow
The process from sample to final data interpretation follows a logical sequence.
Caption: Standard workflow for NMR analysis of lithium indoline-1-carboxylate.
Conclusion
While direct experimental data for lithium indoline-1-carboxylate is not prevalent in the literature, a reliable and detailed prediction of its 1H and 13C NMR spectra can be constructed through sound chemical principles. The key spectral features are the significant downfield shifts of the C2 and C7 protons and the C2 and C7a carbons, resulting from the strong electron-withdrawing effect of the N-carboxylate moiety. The provided experimental protocol offers a robust pathway for researchers to obtain and confirm this data, enabling the definitive structural characterization required for advanced applications in chemical synthesis and drug development.
